molecular formula C13H19N7OS B4525164 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide CAS No. 1212391-72-4

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B4525164
CAS No.: 1212391-72-4
M. Wt: 321.40 g/mol
InChI Key: SNNYUYAXBVZSAB-UHFFFAOYSA-N
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an isopropyl group at position 5 and a cyclohexanecarboxamide moiety linked to a tetrazole ring. The compound’s structural complexity arises from the integration of two pharmacologically significant heterocycles: the thiadiazole ring (known for antimicrobial and anticancer properties) and the tetrazole moiety (valued for its metabolic stability and hydrogen-bonding capacity) .

Properties

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7OS/c1-9(2)10-16-17-12(22-10)15-11(21)13(6-4-3-5-7-13)20-8-14-18-19-20/h8-9H,3-7H2,1-2H3,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNYUYAXBVZSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2(CCCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501126420
Record name N-[5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212391-72-4
Record name N-[5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212391-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(1-Methylethyl)-1,3,4-thiadiazol-2-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501126420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting isopropyl hydrazine with carbon disulfide under basic conditions, followed by cyclization with an appropriate oxidizing agent.

    Formation of the Tetrazole Ring: The tetrazole ring is often formed by reacting an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Coupling of the Rings: The thiadiazole and tetrazole rings are then coupled to a cyclohexanecarboxylic acid derivative through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the rings can be reduced to amines.

    Substitution: The hydrogen atoms on the rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole compounds exhibit cytotoxic properties against various cancer cell lines. For instance, studies have demonstrated that certain thiadiazole derivatives can inhibit the growth of human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.28 to 10 μg/mL . The structure-activity relationship (SAR) analysis highlights the importance of substituents on the thiadiazole ring in enhancing anticancer activity.

Antimicrobial Properties

Thiadiazole derivatives have been evaluated for their antimicrobial efficacy. Compounds similar to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide have shown activity against various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Some studies suggest that thiadiazole derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Acaricidal Activity

The compound has shown promise as an acaricide. Research into N-(5-isopropyl-1,3,4-thiadiazol-2-yl) derivatives indicates their effectiveness in controlling mite populations that affect agricultural crops. These compounds work by interfering with the nervous system of pests, leading to paralysis and death .

Herbicidal Properties

Thiadiazole derivatives have also been investigated for their herbicidal activity. They can inhibit specific enzymes involved in plant growth and development, making them suitable for use as selective herbicides in crop management .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of various thiadiazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity against specific cancer cell lines .

Field Trials for Acaricidal Efficiency

Field trials conducted on crops infested with mites demonstrated that formulations containing this compound effectively reduced pest populations while maintaining crop health. The results supported its potential use as a sustainable pest management solution .

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Biological Activities Reference
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide 5-isopropyl-thiadiazole, tetrazole-cyclohexanecarboxamide ~363.4* Potential enzyme inhibition, antimicrobial activity
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide 5-benzyl-thiadiazole 369.4 Broad-spectrum bioactivity (e.g., kinase inhibition)
N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide 2,5-dimethoxyphenyl substituent 331.37 Enhanced solubility, receptor binding affinity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide Chloro-methylbenzo[d]thiazole, thiophene-carboxamide Not specified Anticancer, antimicrobial
N-(1-cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide Cyanocyclohexyl, p-tolylamino-thiadiazole, thioacetamide Not specified Improved bioavailability, cytotoxic activity

*Calculated based on analogous compounds.

Key Observations:

Thiadiazole Substitutions: The isopropyl group in the target compound (vs. Benzyl-substituted analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which may improve CNS penetration but reduce aqueous solubility.

Tetrazole Modifications :

  • Replacement of the tetrazole with a thiophene-carboxamide (as in ) shifts activity toward anticancer targets (e.g., tubulin inhibition).
  • Methoxy groups on the phenyl ring () increase polarity, improving solubility and pharmacokinetic profiles.

Cyclohexane Backbone: The cyclohexanecarboxamide scaffold in the target compound provides rigidity compared to linear chains in derivatives like N-(1-cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide , which may enhance target specificity.

Biological Activity

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring, a tetrazole moiety, and a cyclohexanecarboxamide group. The presence of these functional groups contributes to its biological activity.

Molecular Formula : C_{13}H_{18}N_{6}S

Molecular Weight : 282.39 g/mol

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, the related compound N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide demonstrated effective inhibitory activity against various bacterial strains, with median effective concentration (EC50) values lower than those of traditional antimicrobial agents .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget OrganismEC50 (μg/ml)Comparative Agent
5aXanthomonas axonopodis22Thiodiazole copper
5kXanthomonas oryzae15Bismerthiazol
5bMucor bainieri>100Carbendazim

Anticancer Activity

Thiadiazole derivatives have also been evaluated for their anticancer properties. Studies indicate that these compounds can inhibit the growth of various cancer cell lines. For example, one study reported that certain thiadiazole derivatives exhibited IC50 values as low as 0.28 μg/ml against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (μg/ml)
Compound AHCT1163.29
Compound BMCF-70.28
Compound CA5490.52

The mechanism by which this compound exerts its biological effects is believed to involve interaction with key cellular pathways. For example, its structural similarity to known inhibitors suggests potential interactions with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

  • Study on Anticancer Efficacy : A recent study demonstrated that a related thiadiazole compound induced apoptosis in HCT116 colon cancer cells without causing cell cycle arrest, indicating a unique mechanism of action .
  • Antimicrobial Efficacy Against Resistant Strains : Another study focused on the efficacy of thiadiazole derivatives against resistant bacterial strains, showcasing their potential as novel therapeutic agents in combating antibiotic resistance .

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for preparing N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, focusing on heterocyclic ring formation and subsequent acylation. Key steps include:

  • Thiadiazole Ring Formation : React 5-isopropyl-1,3,4-thiadiazol-2-amine with a cyclohexanecarboxamide precursor under acidic conditions (e.g., concentrated H₂SO₄ at 293–298 K for 24 hours) .
  • Tetrazole Functionalization : Introduce the tetrazole moiety via Huisgen cycloaddition or nucleophilic substitution, using solvents like acetonitrile or DMF with triethylamine as a base .
  • Critical Parameters :
    • Temperature : 293–313 K for cyclization steps.
    • Solvents : DMF or ethanol for solubility and reactivity.
    • Catalysts : Triethylamine for deprotonation, iodine for sulfur elimination .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon connectivity. For example, the cyclohexane carboxamide group shows characteristic δ = 1.2–2.5 ppm (cyclohexane protons) and δ = 170–175 ppm (amide carbonyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z = 349.1 [M+H]⁺ for C₁₅H₂₁N₇OS).
  • X-ray Diffraction : Resolves crystal packing and bond angles, critical for confirming stereochemistry .

Q. What preliminary biological assays are recommended to screen for bioactivity?

Methodological Answer:

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ <10 µM indicating potential anticancer activity .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., GSK-3β inhibition ).

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., GSK-3β). Compare binding affinities (ΔG values) across studies to identify discrepancies in assay conditions or protein conformations .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) >3 Å suggests unreliable binding poses .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer:

  • Intermediate Trapping : Use low-temperature (-78°C) quenching to isolate intermediates (e.g., thioamide byproducts). Characterize via LC-MS and ¹H NMR .
  • DFT Calculations : Compute reaction pathways (Gaussian 16) to identify energy barriers. For example, cyclization steps may have ΔG‡ >25 kcal/mol, favoring side reactions .

Q. How can reaction scalability be improved without compromising yield?

Methodological Answer:

  • DoE (Design of Experiments) : Apply Taguchi methods to optimize solvent volume (10–20 mL/g), catalyst loading (5–15 mol%), and temperature (298–323 K). Use ANOVA to identify critical factors .
  • Flow Chemistry : Transition batch synthesis to continuous flow (e.g., 0.5 mL/min residence time) for improved heat/mass transfer. Achieve >80% yield with 95% purity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Reactant of Route 2
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

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